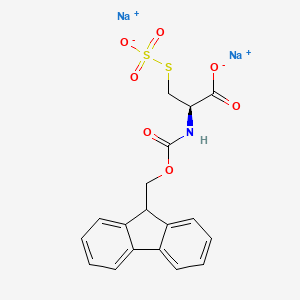
163558-30-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-[(9H-fluoren-9-yl)methoxy]carbonyl-S-sulfo-L-cysteine disodium salt typically involves the protection of the cysteine amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The sulfonation of the thiol group is achieved using sulfonating agents under controlled conditions . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the stability of the product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the bulk quantities of reagents and solvents . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: : N-[(9H-fluoren-9-yl)methoxy]carbonyl-S-sulfo-L-cysteine disodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The sulfonate group can be reduced to thiol under specific conditions.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products
Oxidation: Disulfide-linked cysteine derivatives.
Reduction: Free thiol-containing cysteine derivatives.
Substitution: Free amino group-containing cysteine derivatives.
科学研究应用
N-[(9H-fluoren-9-yl)methoxy]carbonyl-S-sulfo-L-cysteine disodium salt has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis as a protected cysteine derivative.
Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications.
作用机制
The mechanism of action of N-[(9H-fluoren-9-yl)methoxy]carbonyl-S-sulfo-L-cysteine disodium salt involves its role as a protected cysteine derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The sulfonate group enhances the solubility and stability of the compound, making it suitable for various chemical reactions . The compound’s ability to form disulfide bonds is crucial in protein folding and stability .
相似化合物的比较
Similar Compounds
N-[(9H-fluoren-9-yl)methoxy]carbonyl-L-cysteine: Lacks the sulfonate group, making it less soluble.
N-[(tert-butoxycarbonyl)-S-sulfo-L-cysteine disodium salt: Uses a different protecting group, which may affect its reactivity and stability.
Uniqueness: : N-[(9H-fluoren-9-yl)methoxy]carbonyl-S-sulfo-L-cysteine disodium salt is unique due to its combination of the Fmoc protecting group and the sulfonate group. This combination provides enhanced stability, solubility, and reactivity, making it highly suitable for solid-phase peptide synthesis and other chemical applications .
生物活性
Fmoc-Cys(SO₃H)-OH disodium salt, also known by its CAS number 163558-30-3, is a derivative of cysteine that has garnered attention in biochemical research due to its unique properties and potential applications. This compound serves as a sulfonated form of cysteine, which is essential in various biological processes, including protein synthesis and cellular signaling.
- Molecular Formula : C₁₈H₁₅NNa₂O₇S₂
- Molecular Weight : 467.43 g/mol
- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents.
Fmoc-Cys(SO₃H)-OH acts as a substrate for various enzymes and participates in redox reactions due to the presence of the thiol group. Its sulfonate modification increases its polarity, potentially enhancing its solubility and reactivity in biological systems.
Research Findings
- Enzyme Interaction : Studies indicate that Fmoc-Cys(SO₃H)-OH can act as an inhibitor for certain enzymes involved in cysteine metabolism. This inhibition can lead to altered metabolic pathways, which may have implications in conditions such as cancer and neurodegenerative diseases .
- Cell Signaling : The compound has been shown to modulate signaling pathways related to oxidative stress. It can influence the activity of transcription factors that respond to cellular stress, thereby playing a role in cell survival and apoptosis .
- Antioxidant Properties : Preliminary studies suggest that Fmoc-Cys(SO₃H)-OH exhibits antioxidant properties, likely due to its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative damage .
Case Study 1: Anticancer Activity
In a recent study involving human cancer cell lines, Fmoc-Cys(SO₃H)-OH demonstrated significant cytotoxic effects. The compound was administered at varying concentrations, revealing a dose-dependent response in inhibiting cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspases .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 55 |
| 100 | 30 |
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of Fmoc-Cys(SO₃H)-OH in models of oxidative stress. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved mitochondrial function compared to control groups .
Safety and Toxicity
While Fmoc-Cys(SO₃H)-OH is generally regarded as safe for laboratory use, it is important to note potential hazards associated with its handling:
属性
CAS 编号 |
163558-30-3 |
|---|---|
分子式 |
C18H16NNa2O7S2+ |
分子量 |
468.4 g/mol |
IUPAC 名称 |
disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfosulfanylpropanoate |
InChI |
InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-1/t16-;;/m0../s1 |
InChI 键 |
BIPPKCSTYKCFHX-SQKCAUCHSA-M |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















